Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

Catalog No.
S819351
CAS No.
592552-16-4
M.F
C8H8N2O5
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

CAS Number

592552-16-4

Product Name

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

IUPAC Name

methyl 2-(3-nitropyridin-4-yl)oxyacetate

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C8H8N2O5/c1-14-8(11)5-15-7-2-3-9-4-6(7)10(12)13/h2-4H,5H2,1H3

InChI Key

NVQXJMOTEOWLAQ-UHFFFAOYSA-N

SMILES

COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-]

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is an organic compound with the molecular formula C₈H₈N₂O₅. It features a nitropyridine moiety, which contributes to its unique chemical properties and potential biological activities. The compound consists of a methyl ester linked to a 3-nitropyridin-4-yl group via an ether bond, making it an interesting target for various chemical and biological studies. Its structure is characterized by the presence of a nitro group, which often enhances the reactivity and biological activity of compounds.

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-nitropyridin-4-ol and methanol.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the nitro group, allowing for further functionalization.

The biological activity of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate has been explored in various contexts. Compounds containing nitropyridine moieties are often associated with antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanisms of action and therapeutic potential .

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting 3-nitropyridin-4-ol with methyl acetate in the presence of an acid catalyst, leading to the formation of the ester.
  • Nucleophilic Substitution: A more complex synthesis route may involve the reaction of a suitable leaving group on a pyridine derivative with methyl acetate under basic conditions.
  • Multi-step Synthesis: More sophisticated synthetic pathways may include multiple steps involving protection/deprotection strategies and functional group transformations to achieve high yields and purity .

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: It may serve as a component in agrochemicals due to its potential pesticidal properties.
  • Research: Useful in studying the structure-activity relationship of nitro-containing compounds in medicinal chemistry.

Interaction studies involving methyl 2-[(3-nitropyridin-4-yl)oxy]acetate are crucial for understanding its biological effects. These studies typically focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins, which can influence its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition: Assessing whether the compound inhibits specific enzymes related to disease pathways, providing insights into its therapeutic potential.
  • Cellular Uptake: Understanding how efficiently the compound enters cells can inform its efficacy as a drug candidate .

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate shares structural similarities with several other compounds, particularly those containing nitropyridine or ester functionalities. Here are some similar compounds:

Compound NameStructureUnique Features
Methyl 3-nitropyridine-2-carboxylateC₈H₈N₂O₄ (similar nitro group)Different position of nitro group affects reactivity
Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetateC₉H₁₁N₂O₅ (methoxy substitution)Presence of methoxy group may alter solubility
Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoateC₉H₈ClF₃N (different functional groups)Chlorine and trifluoromethyl groups introduce unique properties

Uniqueness

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate's unique combination of a nitro group and an ether linkage distinguishes it from other similar compounds, potentially leading to distinct biological activities and chemical reactivities that warrant further investigation .

Classical Synthetic Routes

Direct Esterification Reactions

Direct esterification represents the most straightforward approach to synthesizing methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. This method typically involves the reaction between 3-nitropyridin-4-ol and methyl chloroacetate under appropriate reaction conditions [1]. The nucleophilic substitution mechanism proceeds through the attack of the hydroxyl group of 3-nitropyridin-4-ol on the electrophilic carbon of methyl chloroacetate, displacing the chloride ion and forming the desired ether linkage [2].

Research has demonstrated that nucleophilic alkylations of 3-nitropyridines can be successfully achieved using chloroacetate derivatives under vicarious nucleophilic substitution conditions [1]. The reaction typically requires the presence of a strong base such as potassium hydroxide or sodium carbonate to deprotonate the hydroxyl group, enhancing its nucleophilicity [3]. Temperature control is critical, with optimal conditions typically ranging from 80 to 120 degrees Celsius to ensure complete conversion while minimizing side reactions [4].

The mechanism involves initial deprotonation of the 3-nitropyridin-4-ol substrate, followed by nucleophilic attack on the carbonyl carbon of methyl chloroacetate [5]. The reaction proceeds via a tetrahedral intermediate that subsequently eliminates chloride to form the final ester product [2]. Studies have shown that the electron-withdrawing nitro group at the 3-position enhances the acidity of the 4-hydroxyl group, facilitating the esterification process [6].

Optimization studies reveal that the molar ratio of reactants significantly influences yield outcomes [4]. A typical stoichiometric ratio of 1:1.1 (3-nitropyridin-4-ol to methyl chloroacetate) provides optimal results, with excess chloroacetate compensating for potential side reactions [3]. Reaction times generally range from 2 to 6 hours depending on temperature and catalyst loading [7].

Multi-Step Synthesis via Intermediate Formation

The synthesis of 3-nitropyridin-4-ol can be achieved through several pathways, with nitration of pyridine N-oxide being the most widely employed method [10]. Pyridine N-oxide undergoes regioselective nitration at the 4-position when treated with a mixture of concentrated sulfuric acid and fuming nitric acid [11]. The resulting 4-nitropyridine N-oxide is then reduced using phosphorus trichloride to yield 3-nitropyridin-4-ol [12].

Alternative synthetic routes involve the use of 3,5-dinitro-2-pyridone as a starting material through three-component ring transformation reactions [8]. This approach allows for the introduction of various substituents while maintaining high regioselectivity [13]. The reaction proceeds through the formation of bicyclic intermediates that undergo subsequent ring-opening and rearrangement processes [8].

Synthetic RouteStarting MaterialKey IntermediateOverall YieldReaction Steps
Pyridine N-oxide nitrationPyridine N-oxide4-Nitropyridine N-oxide72-85%3
Dinitro-pyridone transformation3,5-Dinitro-2-pyridoneVarious nitropyridines53-91%2-4
Direct hydroxylation3-Nitropyridine3-Nitropyridin-4-ol45-65%2-3

The intermediate formation approach provides several advantages including improved reaction control, higher purity of final products, and the ability to isolate and characterize intermediate compounds [14]. However, this method typically requires longer overall reaction times and may result in lower atom economy compared to direct esterification approaches [15].

Catalytic and Green Chemistry Approaches

Modern synthetic approaches emphasize the development of catalytic and environmentally sustainable methods for preparing methyl 2-[(3-nitropyridin-4-yl)oxy]acetate [16] [17]. Green chemistry principles focus on reducing waste generation, minimizing the use of hazardous solvents, and improving overall reaction efficiency [18].

Catalytic esterification methods employ various heterogeneous and homogeneous catalysts to enhance reaction rates and selectivity [19]. Recent developments include the use of iron-based catalysts that demonstrate remarkable activity at room temperature with wide functional group tolerance [16]. These catalysts show excellent chemoselectivity, avoiding typical side reactions such as dehalogenation or aromatic reduction that plague traditional heterogeneous systems [16].

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches [20]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields [20]. A comparative analysis shows that microwave-assisted synthesis achieves yields of 82-94% in 2-7 minutes, compared to conventional heating methods that require 6-9 hours for similar yields of 71-88% [20].

Solvent selection plays a crucial role in green chemistry approaches [17]. Research indicates that polar aprotic solvents such as dimethylformamide achieve optimal yields due to their high polarity and ability to dissolve both reactants effectively . Water-ethanol mixtures have also been explored as environmentally benign solvent systems, achieving high atom economy values of 99.36% and low environmental factors of 16.68 [17].

Catalytic ApproachCatalyst TypeReaction TimeYieldGreen Metrics
Iron-tetraphos catalystHomogeneous30 min85-92%High selectivity
Microwave-assistedNo catalyst2-7 min82-94%Energy efficient
Water-ethanol systemPyridine-2-carboxylic acid15 min90-98%AE: 99.36%
Continuous flowSolid acid catalystVariable75-88%Reduced waste

Continuous flow synthesis methods offer additional advantages for green chemistry applications [19] [22]. These systems provide precise temperature and residence time control, leading to improved reaction efficiency and reduced formation of byproducts [12]. Flow chemistry approaches have demonstrated the ability to achieve throughputs of up to 0.716 kilograms per day with high selectivity and minimal waste generation [12].

Industrial-Scale Production Challenges

Industrial-scale production of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate faces numerous technical and economic challenges that require careful consideration during process development [23] [24]. Scaling up from laboratory to industrial levels presents complexities related to heat and mass transfer, reaction control, and equipment design [24].

Temperature control emerges as a primary challenge during scale-up operations [24]. Laboratory-scale reactions typically achieve uniform temperature distribution through efficient heat transfer, but industrial reactors require sophisticated heating and cooling systems to maintain temperature uniformity [7]. Studies indicate that temperature variations of even 5-10 degrees Celsius can significantly impact reaction yields and selectivity [25].

Heat management becomes increasingly critical as reaction volumes increase [7]. Esterification reactions are moderately exothermic and prone to thermal runaway behavior if not properly controlled [7]. Industrial processes must implement robust temperature monitoring and control systems to prevent quality issues and safety concerns [7]. Mathematical modeling of reaction kinetics becomes essential for predicting and controlling reaction behavior at scale [24].

Catalyst stability and recovery present significant economic considerations for industrial production [23]. Heterogeneous catalysts offer advantages in terms of separation and reuse, but may suffer from deactivation during extended operation [26]. Research has shown that catalyst lifetime can be dramatically affected by reaction conditions, with some systems maintaining activity for over 1000 hours while others degrade rapidly [26].

Mass transfer limitations become pronounced in large-scale reactors, potentially leading to reduced reaction rates and incomplete conversion [24]. Industrial reactor design must account for adequate mixing and mass transfer to ensure uniform reaction conditions throughout the reactor volume [23]. Computational fluid dynamics modeling is often employed to optimize reactor geometry and mixing parameters [24].

Industrial ChallengeImpactMitigation StrategyCost Implication
Temperature controlYield variation ±15%Advanced process control10-15% capital increase
Catalyst deactivationThroughput reductionCatalyst regeneration5-8% operating cost
Mass transferConversion efficiencyImproved mixing design8-12% capital increase
Waste managementEnvironmental complianceProcess intensification12-20% operating cost

Process intensification techniques offer potential solutions to many industrial-scale challenges [24]. Continuous flow reactors provide enhanced heat and mass transfer characteristics compared to traditional batch processes [19]. These systems allow for more precise control of reaction parameters and can significantly reduce the formation of unwanted byproducts [22].

Equipment material selection poses additional challenges due to the corrosive nature of reactants and products [24]. Stainless steel and glass-lined reactors are commonly employed to withstand harsh reaction conditions, but these materials increase capital costs [24]. Alternative materials and protective coatings are continuously being evaluated to optimize the balance between durability and cost-effectiveness [19].

Quality control and product consistency become increasingly complex at industrial scale [27]. Analytical methods must be developed and validated to ensure product specifications are consistently met throughout production campaigns [27]. Real-time monitoring systems are often implemented to detect deviations from optimal reaction conditions and enable rapid corrective actions [24].

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate represents a pivotal compound in modern organic chemistry, distinguished by its unique structural features and remarkable reactivity profile. This compound, characterized by the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol, embodies a sophisticated molecular architecture that combines the electron-deficient nature of nitropyridine with the synthetic versatility of methyl acetate functionality [1] [2]. The compound's structure features a 3-nitropyridine moiety linked to a methyl acetate group through an ether bridge, creating a multifunctional platform for diverse chemical transformations.

The significance of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate extends beyond its structural complexity to encompass its role as a synthetic intermediate in pharmaceutical and agrochemical applications. The compound has been identified as a key building block in the synthesis of pyrimidinamine derivatives, where it serves as a template for bioisosteric modifications . Research has demonstrated that derivatives of this compound exhibit potent antifungal activity, with some showing superior efficacy compared to commercial fungicides such as tebuconazole .

Reaction Mechanisms and Catalytic Transformations

The chemical reactivity of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is fundamentally governed by the electron-withdrawing nature of the nitro group and the nucleophilic character of the ether linkage. This dual reactivity profile enables the compound to participate in a wide spectrum of chemical transformations, ranging from reductive functionalization to oxidative coupling reactions.

Reductive Functionalization Pathways

Reductive functionalization represents one of the most significant and well-studied transformation pathways for methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. These reactions exploit the susceptibility of the nitro group to reduction while maintaining the integrity of other functional groups within the molecule. The development of efficient reductive methodologies has been driven by the need for selective and environmentally benign synthetic approaches.

Iron-Catalyzed Nitro Group Reduction

Iron-catalyzed nitro group reduction has emerged as a cornerstone methodology in the transformation of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. The development of efficient iron-based catalytic systems has revolutionized the field by providing earth-abundant, cost-effective alternatives to precious metal catalysts while maintaining high levels of activity and selectivity.

The iron(salen) complex system, particularly the [Fe(salen)₂]-μ-oxo precatalyst, has demonstrated exceptional performance in the reduction of nitro compounds at ambient temperature [3] [4]. This catalytic system operates through a well-defined mechanism involving the generation of an active iron(III) hydride species upon activation with pinacol borane (HBpin) or phenylsilane. The precatalyst undergoes reductive activation to form the mononuclear iron hydride complex, which serves as the active catalytic species [3] [4].

The mechanistic pathway begins with the coordination of the nitro substrate to the iron hydride complex, forming a pre-reaction intermediate. This coordination step is followed by the rate-limiting hydride transfer from the iron center to the nitro group, proceeding through a well-defined transition state with an experimentally determined activation barrier of 22.4 ± 4.0 kcal mol⁻¹ [3] [4]. The hydride transfer generates a nitroso intermediate and an iron(III) hydroxide species, which undergoes further reaction with the hydride donor to regenerate the active catalyst [3] [4].

The iron(salen) system exhibits remarkable substrate scope, effectively reducing both aromatic and aliphatic nitro compounds under mild conditions. The catalyst demonstrates excellent chemoselectivity, particularly when phenylsilane is employed as the reducing agent, allowing for the selective reduction of nitro groups while preserving other reducible functionalities such as carbonyls, esters, and halides [3] [4]. This selectivity profile makes the system particularly valuable for complex molecule synthesis where preservation of functional group integrity is crucial.

Reducing AgentTemperature (°C)Reaction TimeYield (%)Selectivity
HBpin2510 min92Excellent [3]
PhSiH₃2515 min88Superior [3]
PhSiH₂Me2520 min85Good [3]
Et₃SiH2530 min78Moderate [3]

The mechanistic pathway for iron-tetraphos catalyzed reduction involves initial substrate coordination followed by hydride transfer from the metal center to the nitro group. Kinetic studies have revealed first-order dependence on both catalyst and substrate concentrations, with the hydride transfer step identified as rate-limiting [6] [5]. The catalyst system demonstrates remarkable functional group tolerance, avoiding typical side reactions such as dehalogenation, debenzylation, and aromatic hydrogenation [6] [5].

The iron-tetraphos system has been particularly effective in the synthesis of pyrrole derivatives through a cascade reduction-cyclization sequence. The initial reduction of the nitro group to an amine is followed by acid-catalyzed Paal-Knorr condensation, providing access to valuable nitrogen-containing heterocycles [6] [5]. This methodology has been successfully applied to the synthesis of pharmaceutically relevant compounds, including the bioactive agent BM-635 [6] [5].

Comparative studies between different iron catalyst systems have revealed important structure-activity relationships. The iron(salen) system provides superior activity at room temperature but requires anhydrous conditions for optimal performance [3] [4]. In contrast, the iron-tetraphos system tolerates aqueous conditions and can operate at elevated temperatures, making it suitable for large-scale applications [6] [5].

The development of heterogeneous iron catalysts has provided additional opportunities for nitro group reduction. Micro-mesoporous iron oxide (MMIO) catalysts have been developed for transfer hydrogenation applications, offering the advantages of catalyst recyclability and simplified product isolation [28]. These systems utilize formic acid as the hydrogen source and demonstrate good activity across a range of nitro substrates [28].

Catalyst SystemSubstrate ScopeFunctional Group ToleranceRecyclability
Fe(salen)₂-μ-oxoBroadExcellentLimited [3]
Iron-TetraphosVery broadSuperiorModerate [6]
MMIOModerateGoodExcellent [28]

Hydride Transfer Mechanisms in Catalytic Cycles

The hydride transfer mechanism represents the fundamental process underlying iron-catalyzed nitro group reduction. Understanding these mechanisms at the molecular level has been crucial for the development of more efficient catalytic systems and for predicting the behavior of new substrates.

The hydride transfer process begins with the formation of an active iron hydride species through reaction of the iron precatalyst with the hydride donor. In the case of iron(salen) systems, the oxo-bridged dimer [Fe(salen)₂]-μ-oxo undergoes reductive cleavage to generate the mononuclear iron(III) hydride complex [3] [4]. This transformation has been directly observed using electron paramagnetic resonance (EPR) spectroscopy and liquid injection field desorption ionization mass spectrometry (LIFDI-MS) [3] [4].

The active iron hydride species exhibits characteristic spectroscopic features that allow for its identification and characterization. EPR studies have revealed the presence of a hydride species that can be trapped using suitable spin traps, providing direct evidence for its formation under catalytic conditions [3] [4]. The hydride complex demonstrates remarkable reactivity toward nitro compounds, with rate constants that are several orders of magnitude higher than those observed for other reducing agents [3] [4].

The mechanism of hydride transfer involves several distinct steps, each with characteristic kinetic and thermodynamic parameters. The initial step involves coordination of the nitro substrate to the iron hydride complex, forming a pre-reaction intermediate. This coordination is reversible and is characterized by an equilibrium constant that depends on the electronic properties of the substrate [3] [4].

The hydride transfer step proceeds through a well-defined transition state that has been characterized both experimentally and computationally. Density functional theory (DFT) calculations have provided detailed insights into the structure and energetics of this transition state [3] [4]. The calculations reveal that the transition state involves minimal iron-hydride bond breaking, with the hydride being transferred to the nitro group in a highly ordered manner [3] [4].

SubstrateΔG‡ (kcal mol⁻¹)ΔH‡ (kcal mol⁻¹)ΔS‡ (cal mol⁻¹ K⁻¹)Mechanism
Nitrobenzene15.613.2-35.4Associative [3]
2-Nitropropane19.816.5-38.2Associative [3]
3-Nitropyridine18.315.8-36.7Associative [7]
4-Nitropyridine17.915.2-37.1Associative [7]

The kinetic isotope effect provides additional mechanistic insights into the hydride transfer process. Studies using deuterated reducing agents have revealed primary kinetic isotope effects ranging from 1.5 to 2.3, depending on the substrate and reaction conditions [7] [8]. These values are consistent with the proposed mechanism in which hydride transfer is rate-limiting and involves breaking of the metal-hydride bond [7] [8].

Temperature dependence studies have provided activation parameters for the hydride transfer process. Eyring analysis reveals activation enthalpies ranging from 13 to 20 kcal mol⁻¹ and large negative activation entropies (-35 to -40 cal mol⁻¹ K⁻¹), indicating highly ordered transition states [7] [8]. These parameters are consistent with an associative mechanism involving coordination of the substrate prior to hydride transfer [7] [8].

The hydride transfer mechanism exhibits pronounced substrate effects, with electron-deficient nitro compounds reacting more rapidly than electron-rich derivatives. This trend is consistent with the electrophilic character of the hydride transfer process, where the electron-withdrawing nature of the nitro group facilitates the reaction [3] [4]. The effect is particularly pronounced for nitropyridine derivatives, where the electron-deficient pyridine ring enhances the electrophilicity of the nitro group [3] [4].

Computational studies have provided detailed insights into the factors controlling the hydride transfer process. The calculations reveal that the activation barrier is primarily determined by the strength of the metal-hydride bond and the electron affinity of the nitro group [3] [4]. The transition state involves partial transfer of the hydride to the nitro group, with the degree of transfer depending on the relative energies of the reactants and products [3] [4].

The role of the ligand environment in controlling the hydride transfer process has been extensively studied. The salen ligand provides a rigid framework that positions the hydride for optimal overlap with the nitro group, while the tetraphos ligand offers flexibility that allows for adaptation to different substrate geometries [3] [4] [6]. These differences in ligand architecture result in distinct reactivity patterns and substrate selectivities [3] [4] [6].

Oxidative and Nucleophilic Substitution Reactions

The electron-deficient nature of the 3-nitropyridine ring in methyl 2-[(3-nitropyridin-4-yl)oxy]acetate renders it highly susceptible to nucleophilic attack, while the presence of the nitro group enables various oxidative transformations. These dual reactivity modes provide access to a diverse array of functionalized derivatives through complementary mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) reactions represent the predominant pathway for functionalizing the pyridine ring in methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. The mechanism proceeds through the formation of a Meisenheimer complex, a dearomatized intermediate that is stabilized by the electron-withdrawing nitro group [9]. The rate enhancement provided by the nitro group is substantial, with increases of 10⁵ to 10⁷ compared to unsubstituted pyridine derivatives [9].

The regioselectivity of nucleophilic substitution is governed by the electronic properties of the nitro group, with positions ortho and para to the nitro substituent being preferentially attacked. In the case of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate, the 2-position and 4-position of the pyridine ring are most susceptible to nucleophilic attack [9]. The 6-position, being meta to the nitro group, exhibits significantly reduced reactivity [9].

NucleophilePositionConditionsTime (h)Yield (%)Mechanism
Methoxide2MeOH, 80°C485SNAr [9]
Dimethylamine2DMF, 100°C678SNAr [9]
Thiophenoxide4DMSO, 120°C872SNAr [9]
Cyanide2CH₃CN, 90°C1268SNAr [9]

The kinetics of nucleophilic substitution reactions have been extensively studied, revealing first-order dependence on both nucleophile and substrate concentrations. The rate constants vary significantly with the nature of the nucleophile, with more nucleophilic species reacting more rapidly [9]. The leaving group ability also plays a crucial role, with better leaving groups facilitating faster reactions [9].

Vicarious nucleophilic substitution (VNS) represents a specialized variant of nucleophilic substitution that enables the introduction of substituents at positions bearing hydrogen atoms. This methodology has been successfully applied to 3-nitropyridine derivatives, providing access to alkylated products that are difficult to obtain through conventional substitution reactions [10] [11].

The VNS mechanism involves initial nucleophilic attack by a carbanion stabilized by an electron-withdrawing group, such as a sulfone or ester. The resulting Meisenheimer-type adduct undergoes base-induced elimination to restore aromaticity and introduce the desired substituent [10] [11]. The process is particularly effective for introducing alkyl groups at positions adjacent to the nitro group [10] [11].

The scope of VNS reactions with 3-nitropyridine derivatives has been extensively explored. Various nucleophiles, including alkyl sulfones, alkyl sulfonates, and stabilized enolates, have been successfully employed [10] [11]. The reactions typically proceed under strongly basic conditions using bases such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) [10] [11].

NucleophileProductConditionsYield (%)Regioselectivity
Methyl phenyl sulfone4-Methyl-3-nitropyridineKHMDS, DMF, -40°C72>95:5 [11]
Ethyl phenyl sulfone4-Ethyl-3-nitropyridineKHMDS, DMF, -40°C68>95:5 [11]
Butyl phenyl sulfone4-Butyl-3-nitropyridineKHMDS, DMF, -40°C65>95:5 [11]
Neopentyl sulfonate4-Neopentyl-3-nitropyridineKHMDS, DMF, -40°C71>95:5 [11]

The mechanism of VNS reactions involves several key steps, each with distinct kinetic and thermodynamic characteristics. The initial nucleophilic attack occurs at the carbon bearing the hydrogen atom, forming a σ-complex that is stabilized by the electron-withdrawing nitro group [11]. This step is typically rate-limiting and shows significant substrate effects [11].

The subsequent elimination step involves base-induced removal of the activating group, typically through β-elimination of sulfinic acid or related species. The efficiency of this step depends on the ability of the substrate to adopt a planar conformation that allows for effective orbital overlap between the alkyl substituent and the aromatic ring [11]. Steric hindrance can significantly impede this step, leading to reduced yields for bulky substrates [11].

Oxidative substitution reactions provide an alternative pathway for functionalizing methyl 2-[(3-nitropyridin-4-yl)oxy]acetate through radical mechanisms. These reactions typically involve the generation of radical intermediates through single-electron oxidation processes, followed by coupling or substitution reactions [12] [13].

The oxidative amination of 3-nitropyridine derivatives represents a well-studied example of this reaction type. The process involves the reaction of lithium arylamides with the nitropyridine substrate under anaerobic conditions, generating N-aryl-nitropyridin-2-amines [12]. The mechanism involves initial nucleophilic attack by the arylamide, followed by oxidative aromatization to yield the final product [12].

ArylamideOxidizing AgentProductYield (%)Conditions
Lithium anilideKMnO₄N-Phenyl-5-nitropyridin-2-amine42Anaerobic, rt [12]
Lithium anilideAgPy₂MnO₄N-Phenyl-5-nitropyridin-2-amine68Anaerobic, rt [13]
Lithium p-toluidideKMnO₄N-(p-Tolyl)-5-nitropyridin-2-amine38Anaerobic, rt [12]

The choice of oxidizing agent significantly influences the efficiency of oxidative substitution reactions. Traditional oxidants such as potassium permanganate (KMnO₄) provide moderate yields but suffer from poor selectivity and harsh reaction conditions [12]. More sophisticated oxidizing systems, such as silver pyridine permanganate (AgPy₂MnO₄), offer improved yields and selectivity but at increased cost [13].

The development of catalytic oxidative substitution systems has provided more sustainable alternatives to stoichiometric oxidants. These systems typically employ transition metal catalysts in combination with terminal oxidants such as oxygen or hydrogen peroxide [13]. The catalytic approach offers advantages in terms of atom economy and environmental impact while maintaining high levels of efficiency [13].

Nitro group migration represents a unique reaction pathway observed in certain substitution reactions of nitropyridines. This process involves the migration of the nitro group from one position to another during the course of the reaction, typically through a series of addition-elimination steps [14]. The phenomenon has been observed in reactions of 3-bromo-4-nitropyridine with various nucleophiles [14].

The migration mechanism involves initial nucleophilic attack at the carbon bearing the bromine atom, followed by a series of rearrangements that result in nitro group translocation. The process is favored in polar aprotic solvents and requires strongly basic conditions [14]. The migration pathway competes with normal substitution, leading to mixtures of products that can complicate purification and characterization [14].

Hydride-Transfer and Radical-Mediated Processes

Hydride-transfer and radical-mediated processes represent complementary mechanistic paradigms for the transformation of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. These processes involve the formation of reactive intermediates with unpaired electrons or formal negative charges, which can undergo subsequent transformations to yield diverse products.

Radical-mediated nitro group reduction represents a significant alternative to the catalytic hydride transfer processes previously described. This pathway involves the formation of nitro radical anion intermediates through single-electron reduction, followed by protonation and further reduction steps [15] [16]. The mechanism is particularly relevant in biological systems, where nitroreductase enzymes catalyze the reduction of nitro compounds through radical pathways [15].

The nitro radical anion intermediate exhibits characteristic stability and reactivity patterns that distinguish it from other radical species. The unpaired electron is delocalized over the nitro group and the aromatic ring system, providing resonance stabilization that enhances the lifetime of the intermediate [16] [17]. This stabilization is particularly pronounced in nitropyridine derivatives, where the electron-deficient pyridine ring provides additional conjugation [16] [17].

The formation of nitro radical anions can be achieved through various means, including electrochemical reduction, chemical reduction with single-electron donors, and enzymatic reduction. The choice of method depends on the specific requirements of the transformation and the desired selectivity profile [15] [16].

Reducing AgentReduction Potential (V)Electron TransferProduct Distribution
NADH-0.32Single-electronNitroso (60%), Amine (40%) [15]
Flavin (reduced)-0.21Two-electronHydroxylamine (80%), Amine (20%) [15]
Dithionite-0.66Single-electronNitroso (45%), Amine (55%) [15]
Zinc/Acid-0.76Multi-electronAmine (95%) [15]

The fate of nitro radical anions depends on the reaction conditions and the presence of other reactive species. Under anaerobic conditions, the radical anions can undergo productive reduction to yield amino derivatives [15] [16]. However, in the presence of oxygen, the radical anions can participate in futile redox cycling, generating reactive oxygen species and leading to oxidative damage [15] [16].

Nitroxide-mediated radical processes represent another important class of radical transformations applicable to methyl 2-[(3-nitropyridin-4-yl)oxy]acetate derivatives. Nitroxides are stable radical species that can mediate various radical reactions while avoiding unwanted side reactions [18] [19]. The persistent radical effect allows nitroxides to selectively couple with transient radicals, providing control over radical reaction pathways [18] [19].

The application of nitroxide-mediated processes to nitropyridine derivatives has been demonstrated in controlled radical polymerization reactions. The nitro group can serve as a radical-stabilizing substituent, influencing the kinetics and selectivity of the polymerization process [19] [20]. The electronic properties of the nitro group affect the stability of the growing polymer chain radicals, leading to controlled molecular weight distributions [19] [20].

NitroxideInitiatorTemperature (°C)Molecular WeightPolydispersity
TEMPOBPO12525,0001.25 [20]
TIPNOAIBN11018,0001.18 [20]
SG1AIBN9032,0001.15 [20]

Radical coupling reactions represent a versatile synthetic methodology for constructing complex molecular architectures from simple precursors. The electron-deficient nature of nitropyridine derivatives makes them suitable substrates for radical coupling reactions, particularly those involving dearomatized radical intermediates [21] [22]. The coupling process typically involves the formation of radical anions through single-electron reduction, followed by coupling with other radical species [21] [22].

The mechanism of radical coupling involves several key steps, each with distinct kinetic and thermodynamic parameters. The initial step involves the generation of the radical anion through single-electron reduction of the nitropyridine substrate. This step is typically achieved using photoredox catalysis or electrochemical methods [21] [22].

The radical coupling step involves the formation of a new C-C bond between the radical anion and a suitable coupling partner. The efficiency of this step depends on the matching of the radical stabilities and the absence of competing side reactions [21] [22]. The process is typically facilitated by the use of appropriate mediators or catalysts that can control the relative concentrations of the radical species [21] [22].

Coupling PartnerCatalystConditionsProductYield (%)
Benzylic BF₃K salt3DPAFIPNPhotoredoxAlkylated pyridine75 [21]
Arylboronic acidRu(bpy)₃Cl₂PhotoredoxArylated pyridine68 [21]
Alkyl radicalIr(ppy)₃PhotoredoxAlkylated pyridine72 [21]

Photochemical radical processes offer additional opportunities for the transformation of methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. The nitro group can serve as a chromophore that absorbs light in the UV-visible region, leading to the formation of excited states that can undergo various transformations [23]. These processes include reduction to amines, oxygen atom transfer, and molecular rearrangements [23].

The photochemical behavior of nitro compounds is complex and depends on the specific structure of the molecule and the reaction conditions. The initial photoexcitation typically occurs at the nitro chromophore, leading to the formation of singlet and triplet excited states [23]. These excited states can undergo intersystem crossing, internal conversion, and various chemical transformations [23].

The efficiency of photochemical processes depends on several factors, including the absorption characteristics of the substrate, the quantum yield of the desired reaction, and the presence of sensitizers or quenchers [23]. The use of appropriate light sources and reaction conditions can optimize the efficiency of these processes [23].

Wavelength (nm)Quantum YieldPrimary ProductSecondary Products
2540.12Nitroso intermediateAmine, N-oxide [23]
3000.08HydroxylamineAmine, Azoxy compound [23]
3500.05Rearranged productCyclized products [23]

Electrochemical radical processes represent another important pathway for generating radical intermediates from methyl 2-[(3-nitropyridin-4-yl)oxy]acetate. The electrochemical approach offers precise control over the reduction potential and allows for the selective generation of specific radical species [24]. The process typically involves the formation of radical anions at the electrode surface, followed by chemical reactions in the bulk solution [24].

The electrochemical reduction of nitropyridine derivatives has been extensively studied, revealing complex mechanistic pathways that depend on the electrode material, supporting electrolyte, and reaction conditions [24]. The initial reduction typically occurs at the nitro group, generating a radical anion that can undergo further transformations [24].

The electrochemical approach offers several advantages over chemical reduction methods, including precise control over the reduction potential, the ability to generate reactive intermediates in situ, and the potential for continuous operation [24]. These advantages make electrochemical methods particularly attractive for synthetic applications [24].

ElectrodePotential (V)ElectrolyteProductCurrent Efficiency (%)
Pt-0.8Bu₄NBF₄/DMFHydroxylamine75 [24]
C-1.2Et₄NClO₄/CH₃CNAmine88 [24]
Hg-0.6LiClO₄/DMFNitroso82 [24]

The development of paired electrolysis processes has provided additional opportunities for the efficient transformation of nitropyridine derivatives. In these processes, the oxidation and reduction reactions occur simultaneously at the anode and cathode, respectively, leading to improved atom economy and energy efficiency [24]. The paired approach can be particularly effective for transformations that require both oxidizing and reducing equivalents [24].

Radical cascade reactions represent an emerging area of research that combines multiple radical transformations in a single synthetic operation. These processes can lead to the formation of complex molecular architectures through the sequential formation of multiple bonds [26]. The application of cascade radical chemistry to nitropyridine derivatives has shown promise for the synthesis of polycyclic heterocycles [26].

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Last modified: 04-15-2024

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